12-Hydroxydodecyl Acrylate (Stabilized)
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Overview
Description
12-Hydroxydodecyl Acrylate (Stabilized) is an organic compound with the molecular formula C15H28O3. It is an ester formed from 12-hydroxydodecanol and acrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxydodecyl Acrylate can be synthesized through the esterification of 12-hydroxydodecanol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of 12-Hydroxydodecyl Acrylate involves similar esterification processes but on a larger scale. Continuous flow reactors and advanced purification techniques are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxydodecyl Acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylates, which are used in coatings, adhesives, and other applications.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acrylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Polymerization: Poly(12-hydroxydodecyl acrylate) is formed.
Oxidation: 12-Ketododecyl acrylate or 12-carboxydodecyl acrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
12-Hydroxydodecyl Acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 12-Hydroxydodecyl Acrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of hydrogels and other polymeric materials. The hydroxyl group can also participate in hydrogen bonding, enhancing the material’s mechanical properties .
Comparison with Similar Compounds
12-Hydroxydodecyl Methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
Dodecyl Acrylate: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness: 12-Hydroxydodecyl Acrylate is unique due to the presence of both a hydroxyl group and an acrylate group, allowing it to participate in a wider range of chemical reactions and form more diverse polymeric structures compared to its analogs .
Properties
Molecular Formula |
C15H28O3 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
12-hydroxydodecyl prop-2-enoate |
InChI |
InChI=1S/C15H28O3/c1-2-15(17)18-14-12-10-8-6-4-3-5-7-9-11-13-16/h2,16H,1,3-14H2 |
InChI Key |
NKYRAXWYDRHWOG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCCO |
Origin of Product |
United States |
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